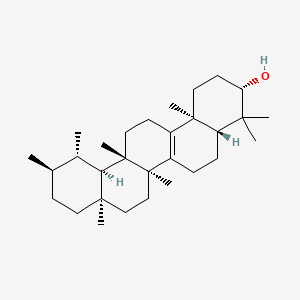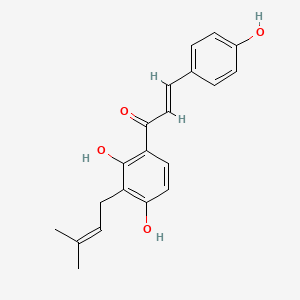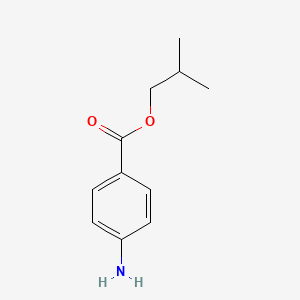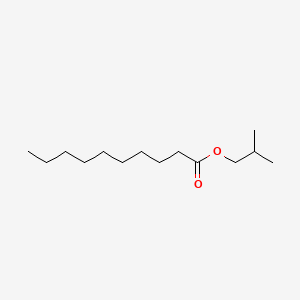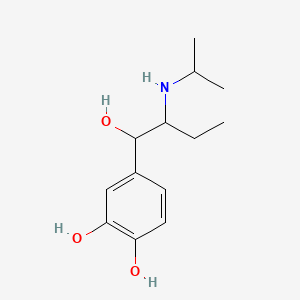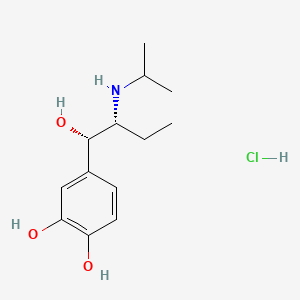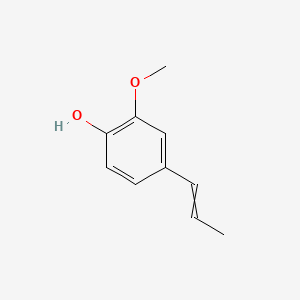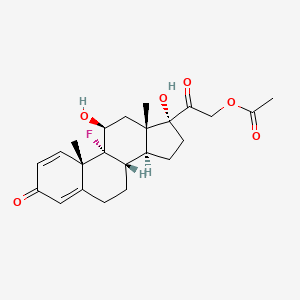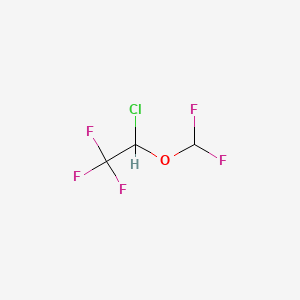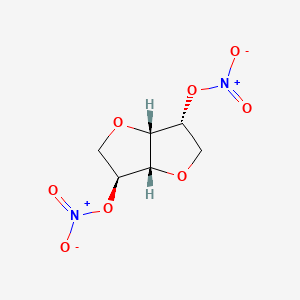
Dinitrato de isosorbida
Descripción general
Descripción
Isosorbide dinitrate is a vasodilator used primarily in the treatment of angina pectoris and heart failure. It belongs to the nitrate family of medications and works by dilating blood vessels, making it easier for blood to flow through them and reducing the workload on the heart . This compound is particularly useful in heart failure due to systolic dysfunction when used in combination with hydralazine .
Aplicaciones Científicas De Investigación
Isosorbide dinitrate has a wide range of applications in scientific research:
Mecanismo De Acción
Isosorbide dinitrate exerts its effects by being converted to nitric oxide in the body. Nitric oxide activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains in smooth muscle fibers, causing relaxation and vasodilation . The primary molecular targets are the vascular smooth muscle cells, where it reduces preload and afterload on the heart .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .
Cellular Effects
Isosorbide dinitrate relaxes the vascular smooth muscle and consequent dilatation of peripheral arteries and veins, especially the latter . Dilatation of the veins promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) .
Molecular Mechanism
The molecular mechanism of isosorbide dinitrate involves the conversion of the compound to active nitric oxide, which then activates guanylate cyclase . This activation leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increased cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibres .
Temporal Effects in Laboratory Settings
The effects of isosorbide dinitrate in laboratory settings have been observed to diminish over time due to the development of tolerance . Chronic oral dosing for one week led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .
Dosage Effects in Animal Models
In animal models, the effects of isosorbide dinitrate have been observed to vary with different dosages . Chronic oral dosing led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .
Metabolic Pathways
Isosorbide dinitrate is metabolized in the liver, with a bioavailability of 10% to 90%, averaging about 25% . The metabolism involves the conversion of isosorbide dinitrate to active nitric oxide .
Transport and Distribution
Isosorbide dinitrate is absorbed nearly completely after oral dosing, but its bioavailability is highly variable due to extensive first-pass metabolism in the liver . Once absorbed, the volume of distribution of isosorbide dinitrate is 2 to 4 L/kg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol through dehydration reactions . The preparation involves nitration of isosorbide using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, isosorbide dinitrate is produced by dissolving isosorbide in a mixture of nitric and sulfuric acids. The reaction mixture is then cooled, and the product is precipitated out, washed, and purified . The process is designed to maximize yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Isosorbide dinitrate undergoes several types of chemical reactions, including:
Substitution: Nitration of isosorbide involves substitution reactions where nitrate groups replace hydrogen atoms on the isosorbide molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nitration typically involves nitric acid and sulfuric acid as reagents.
Major Products:
Oxidation: Nitric oxide.
Reduction: Isosorbide mononitrate.
Substitution: Isosorbide dinitrate itself is the product of nitration of isosorbide.
Comparación Con Compuestos Similares
Isosorbide dinitrate is often compared with other nitrates such as nitroglycerin and isosorbide mononitrate:
Isosorbide Mononitrate: This compound is a metabolite of isosorbide dinitrate and has a longer half-life, providing more sustained effects.
Uniqueness: Isosorbide dinitrate’s slower onset and longer duration of action make it particularly useful for chronic management of angina and heart failure, providing a more stable therapeutic effect compared to nitroglycerin .
Similar Compounds:
- Nitroglycerin
- Isosorbide mononitrate
- Amyl nitrite
Propiedades
IUPAC Name |
(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87-33-2 | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



